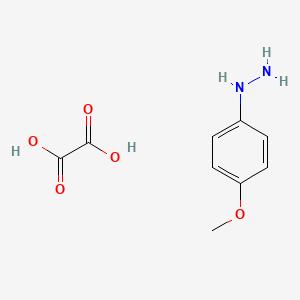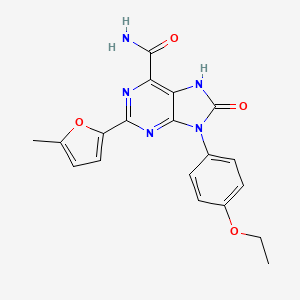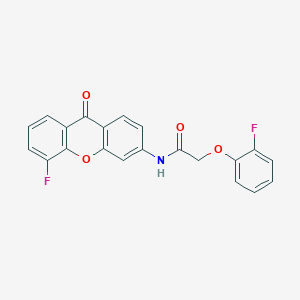
(4-methoxyphenyl)hydrazine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)hydrazine;oxalic acid is a compound that combines (4-methoxyphenyl)hydrazine with oxalic acid. (4-Methoxyphenyl)hydrazine is a derivative of phenylhydrazine, where a methoxy group is attached to the para position of the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (4-methoxyphenyl)hydrazine typically involves the diazotization of p-anisidine followed by reduction. The process begins with the addition of hydrochloric acid and sodium nitrite to p-anisidine at low temperatures (0-5°C). The resulting diazonium salt is then reduced using agents such as ammonium sulfite and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of (4-methoxyphenyl)hydrazine hydrochloride involves similar steps but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, ammonium sulfite for reduction, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
(4-Methoxyphenyl)hydrazine;oxalic acid has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (4-methoxyphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. It can also form stable complexes with metal ions, which can be used in catalysis and other chemical processes. The methoxy group enhances its reactivity by donating electron density to the phenyl ring, making it more nucleophilic .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: Lacks the methoxy group, making it less reactive in certain reactions.
4-Bromophenylhydrazine: Contains a bromine atom instead of a methoxy group, leading to different reactivity and applications.
4-Chlorophenylhydrazine: Similar to 4-bromophenylhydrazine but with a chlorine atom.
4-Fluorophenylhydrazine: Contains a fluorine atom, affecting its reactivity and stability
Uniqueness
(4-Methoxyphenyl)hydrazine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and reactivity. This makes it particularly useful in organic synthesis and various scientific research applications .
Propriétés
Numéro CAS |
110251-56-4; 70672-74-1 |
|---|---|
Formule moléculaire |
C9H12N2O5 |
Poids moléculaire |
228.204 |
Nom IUPAC |
(4-methoxyphenyl)hydrazine;oxalic acid |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c1-10-7-4-2-6(9-8)3-5-7;3-1(4)2(5)6/h2-5,9H,8H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
LNCCHXQYJZMIIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NN.C(=O)(C(=O)O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2651381.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2651385.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2651386.png)
![3-benzyl-8-(2-fluorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651387.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2651388.png)
![6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2651389.png)
![2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2651390.png)
![Rac-methyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2651393.png)
![4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651394.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651396.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2651403.png)
